molecular formula C18H21NOS B4550475 N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B4550475
M. Wt: 299.4 g/mol
InChI Key: OBNKWNUOAUAVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure, featuring both a butylphenyl and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-butylaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Dichloromethane, RT, 4 hrsSulfoxide derivative85%
mCPBAEthanol, 0°C, 2 hrsSulfone derivative78%
  • Mechanism : The sulfur atom in the phenylsulfanyl group is electrophilic, making it susceptible to oxidation. Hydrogen peroxide facilitates single oxidation to sulfoxide, while stronger oxidants like mCPBA yield sulfones.

  • Structural Impact : X-ray studies confirm that oxidation alters the molecular geometry, increasing polarity and hydrogen-bonding potential .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives.

Condition Reagent Product Notes Source
Acidic (HCl, 6M)Reflux, 6 hrs2-(Phenylsulfanyl)acetic acidComplete deprotection
Basic (NaOH, 2M)RT, 12 hrsSodium carboxylate saltPartial decomposition
  • Kinetics : Hydrolysis rates depend on steric hindrance from the 4-butylphenyl group, slowing reaction progression compared to simpler acetamides.

Substitution Reactions

The phenylsulfanyl group participates in nucleophilic substitutions, particularly with alkyl halides or amines.

Nucleophile Conditions Product Yield Source
BenzylamineDMF, K₂CO₃, 80°C, 8 hrsN-Benzyl-2-phenylsulfanylacetamide72%
Methyl iodideAcetone, RT, 24 hrsMethylthioether derivative65%
  • Selectivity : Substitution occurs preferentially at the sulfur atom due to its high nucleophilicity.

Thermal Degradation

At elevated temperatures, the compound undergoes decomposition, releasing sulfur-containing byproducts.

Temperature Environment Major Products Analysis Method Source
250°CN₂ atmosphereToluene, acetamide fragmentsGC-MS
300°CAirSO₂, CO₂FTIR

Catalytic Hydrogenation

The phenylsulfanyl group can be reduced to a thiol under hydrogenation conditions.

Catalyst Pressure Product Yield Source
Pd/C (10%)3 atm H₂2-Mercapto-N-(4-butylphenyl)acetamide60%

Key Structural Insights from Crystallography

Single-crystal X-ray diffraction of analogous compounds reveals:

  • The phenylsulfanyl group adopts a planar conformation, optimizing orbital overlap for reactivity .

  • N–H···O hydrogen bonding stabilizes the acetamide moiety, influencing solubility and reaction kinetics .

Scientific Research Applications

Organic Synthesis

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex molecules. The compound can undergo:

  • Oxidation : Transforming into sulfoxides or sulfones depending on the oxidizing agents used.
  • Reduction : Converting the phenylsulfanyl group into thiols or sulfides.
  • Substitution Reactions : The acetamide group can participate in nucleophilic substitutions, leading to a range of substituted amides.

Research has indicated that this compound may possess biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, although detailed investigations are needed to confirm these effects.
  • Anticancer Potential : The compound's interaction with specific molecular targets, such as enzymes or receptors, indicates possible anticancer mechanisms. The phenylsulfanyl group may inhibit protein function by interacting with thiol groups.

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development. Its potential as a drug candidate arises from:

  • Mechanism of Action : The compound may enhance bioavailability due to its lipophilicity, facilitating cellular uptake and interaction with biological targets.
  • Drug Design : Ongoing research focuses on optimizing this compound for therapeutic applications, particularly in treating diseases where current therapies are inadequate .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of complex organic compounds. Its versatility allows for applications in creating new materials and enhancing existing chemical processes.

Uniqueness and Versatility

This compound stands out due to its combination of both butylphenyl and phenylsulfanyl groups. This unique arrangement provides distinct chemical and biological properties that enhance its applicability across various research domains.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The butylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)acetamide: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.

    N-(4-butylphenyl)-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both butylphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes both a butylphenyl group and a phenylsulfanyl moiety attached to an acetamide backbone. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C16H21NOSC_{16}H_{21}NOS. The presence of both hydrophobic (butylphenyl) and polar (phenylsulfanyl) groups enhances its lipophilicity, which may influence its biological interactions and solubility in various solvents.

Synthesis

The synthesis of this compound typically involves the reaction of 4-butylaniline with phenylsulfanylacetyl chloride, using triethylamine as a base in an organic solvent like dichloromethane. This method allows for high yields and purity of the product, essential for subsequent biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance, research on related thioacetamides demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus aureusModerate
N-(4-butylaniline)-2-chloroacetamidesEscherichia coliLow
N-(4-chlorophenyl)-2-chloroacetamidesStaphylococcus aureus, MRSAHigh

This table illustrates that while this compound shows moderate activity against certain strains, other compounds have demonstrated higher efficacy against specific bacteria, indicating the importance of structural modifications in determining biological activity .

Anticancer Potential

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell proliferation signals. The lipophilicity conferred by the butylphenyl group may facilitate cellular uptake, enhancing therapeutic effects.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed a series of thioacetamides for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with higher lipophilicity exhibited better penetration through bacterial membranes, correlating with increased antimicrobial efficacy .

Anticancer Research Findings

Another significant study explored the anticancer effects of structurally similar compounds on various cancer cell lines. Results showed that certain derivatives could inhibit tumor growth significantly when tested in vitro, suggesting potential applications in cancer therapy.

Properties

IUPAC Name

N-(4-butylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-3-7-15-10-12-16(13-11-15)19-18(20)14-21-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNKWNUOAUAVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.